molecular formula C15H17NO B1269403 (S)-2-amino-1,1-diphenylpropan-1-ol CAS No. 78603-91-5

(S)-2-amino-1,1-diphenylpropan-1-ol

Cat. No. B1269403
CAS RN: 78603-91-5
M. Wt: 227.3 g/mol
InChI Key: FMBMNSFOFOAIMZ-LBPRGKRZSA-N
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Description

Synthesis Analysis

The synthesis of amino acids, including compounds with structures similar to (S)-2-amino-1,1-diphenylpropan-1-ol, has been widely studied. Notably, advancements in asymmetric synthesis techniques have enabled the development of new methods for creating α-(trifluoromethyl)-α-amino acids, showcasing medium to high levels of stereocontrol (Aceña, Sorochinsky, & Soloshonok, 2012). Furthermore, the synthesis and exploration of amino acids and peptides containing tetrazolyl moieties highlight the potential for creating compounds with high biological activity, including those structurally related to (S)-2-amino-1,1-diphenylpropan-1-ol (Popova & Trifonov, 2015).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of (S)-2-amino-1,1-diphenylpropan-1-ol are not directly cited, research on similar compounds emphasizes the importance of understanding the stereochemistry and molecular interactions that govern their behavior and reactivity. The molecular structure profoundly impacts the compound's physical and chemical properties, guiding researchers in synthesizing and applying these compounds effectively.

Chemical Reactions and Properties

The literature provides insights into the chemical reactions and properties of compounds structurally related to (S)-2-amino-1,1-diphenylpropan-1-ol. For example, studies on the asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes illustrate the diverse reactivity and potential transformations these compounds can undergo (Aceña, Sorochinsky, & Soloshonok, 2014).

Physical Properties Analysis

The physical properties of amino acid derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. While specific data on (S)-2-amino-1,1-diphenylpropan-1-ol are not directly available, understanding the physical properties of similar compounds provides valuable information for researchers and chemists working with these materials.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with various reagents, and stability under different conditions, are essential for the practical application of (S)-2-amino-1,1-diphenylpropan-1-ol derivatives. Research in this area focuses on optimizing synthesis routes and developing new compounds with desirable chemical behaviors (Kiss, Kardos, Vass, & Fülöp, 2018).

Scientific Research Applications

Synthesis and Chemical Reactions

A study conducted by Patil, Bhowmick, and Joshi (2010) developed a stereocontrolled synthesis route for diastereomers of a compound similar to (S)-2-amino-1,1-diphenylpropan-1-ol, achieving good yield and selectivity using a simple protocol (Patil, Bhowmick, & Joshi, 2010). Another study explored the microwave-assisted ring opening of epoxides as a route to synthesize a series of 1-aminopropan-2-ols with notable anti-malaria parasite activities (Robin et al., 2007).

Biological Activity and Membrane Interaction

The antioxidant and membrane-stabilizing properties of hydrochlorides similar to (S)-2-amino-1,1-diphenylpropan-1-ol were examined, revealing that while these compounds don't possess significant antioxidant activity, they do exhibit a pronounced anti-hemolytic effect in erythrocyte oxidative stress models. This suggests a potential for biological activity and interaction with cellular membranes (Malakyan et al., 2010).

Biofuel Production

A notable application in biofuel production was demonstrated by Bastian et al. (2011), where an engineered ketol-acid reductoisomerase and alcohol dehydrogenase enabled anaerobic 2-methylpropan-1-ol production at theoretical yield in Escherichia coli. This is a significant advancement in biofuel technology, showcasing the potential of (S)-2-amino-1,1-diphenylpropan-1-ol and its derivatives in sustainable energy solutions (Bastian et al., 2011).

properties

IUPAC Name

(2S)-2-amino-1,1-diphenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,17H,16H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBMNSFOFOAIMZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350522
Record name (2S)-2-Amino-1,1-diphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78603-91-5
Record name α-[(1S)-1-Aminoethyl]-α-phenylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78603-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Amino-1,1-diphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-1,1-diphenyl 1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.150.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of (S)-2-amino-1,1-diphenylpropan-1-ol in the context of chiral chemistry?

A1: (S)-2-amino-1,1-diphenylpropan-1-ol is a valuable chiral building block in organic synthesis. It serves as an important intermediate for the preparation of various chiral catalysts [, ]. Moreover, it has shown efficacy as a resolving agent for racemic mixtures. Specifically, it has been successfully used to resolve rac-threo-3-(3,4-dibenzyloxyphenyl)-N-carbobenzoxyserine, a precursor to the drug Droxidopa []. This resolution ability makes it an important tool for obtaining enantiomerically pure compounds.

Q2: How is (S)-2-amino-1,1-diphenylpropan-1-ol typically synthesized, and how is its structure confirmed?

A2: The synthesis of (S)-2-amino-1,1-diphenylpropan-1-ol typically involves a multi-step process starting from L-alanine. The key steps involve protection of the amino group, Grignard reaction with phenylmagnesium bromide, and subsequent deprotection [, ]. The overall yield of this synthetic route is reported to be relatively high, ranging from 48.1% to 55.6% [, ].

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